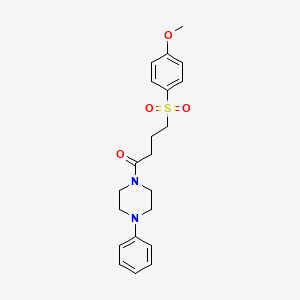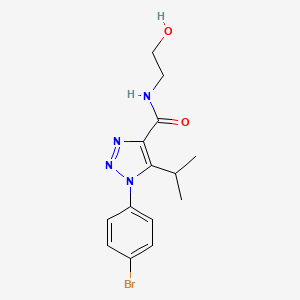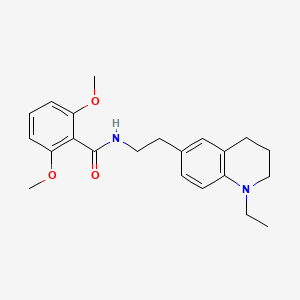
4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonyl-containing compounds and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Electrochemical Conversion
Research by Bryan and Grimshaw (1997) examines the electrocatalytic hydrogenation of similar compounds, demonstrating the critical role of electrode surface composition in product formation. This study highlights the potential for electrochemical methods in synthesizing and modifying compounds like "4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one" for various applications, including material science and organic synthesis (Bryan & Grimshaw, 1997).
Sigma Ligands and Binding Affinity
Perregaard et al. (1995) synthesized a series of compounds, including phenylpiperazines, to investigate their affinity for sigma 1 and sigma 2 binding sites, along with their interactions with other receptors. This study emphasizes the significance of structural modifications on binding affinity and selectivity, which is relevant for designing ligands targeting specific receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Polymer Applications
Kim, Robertson, and Guiver (2008) explored the synthesis of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes. The study underscores the utility of sulfonyl and methoxyphenyl groups in developing materials with high proton conductivity, showcasing the broader applications of chemical moieties present in "4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one" in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Polymorph Characterization and Stability
Takeguchi et al. (2015) focused on the polymorphism of ASP3026, a compound with structural features similar to "4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one". Their work on identifying and characterizing polymorphs supports the importance of solid-state chemistry in drug development and material science, offering insights into how polymorphism can affect the physical properties and stability of compounds (Takeguchi et al., 2015).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-9-11-20(12-10-19)28(25,26)17-5-8-21(24)23-15-13-22(14-16-23)18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJKSKNQFAFKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2416061.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2416063.png)



![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B2416069.png)

![N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2416072.png)
![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2416074.png)
![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)
